tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS No.:
Cat. No.: VC20137321
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O4 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | tert-butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17) |
| Standard InChI Key | HACOJUDPVUMKSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Introduction
tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound featuring a unique spirocyclic structure that integrates an oxazolidinone ring with a diazaspiro framework. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential applications in developing therapeutic agents targeting various biological pathways.
Synthesis and Reactivity
The synthesis of tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step synthetic routes starting from simple organic precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
This compound belongs to the class of oxadiazaspiro compounds, which have shown diverse biological activities, including interactions with sigma receptors and opioid receptors. These interactions suggest potential applications in treating conditions like drug addiction and other neurological disorders. Preliminary studies indicate that it may exhibit dual pharmacological activity, influencing both sigma and opioid receptor pathways, which could be relevant for therapeutic applications in pain management and addiction treatment.
Biological Activities Table
| Biological Activity | Potential Application |
|---|---|
| Interaction with Sigma Receptors | Treatment of neurological disorders |
| Interaction with Opioid Receptors | Pain management and addiction treatment |
Similar Compounds and Comparison
Several compounds share structural similarities with tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Notable examples include:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 1346229-51-3 | 0.92 | Additional nitrogen atom affecting reactivity |
| tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | 169206–55–7 | 0.96 | Different spirocyclic framework |
| tert-Butyl 4-hydroxy–1–oxa–9–azaspiro[5.5]undecane–9–carboxylate | Not specified | Not specified | Hydroxyl group instead of carbonyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume